1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate is a synthetic organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. The systematic study of this compound includes its synthesis, structural analysis, chemical properties, and potential applications in scientific research.
1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate is classified as a pyridazine derivative. Pyridazines are bicyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound features a benzyl group and a tert-butyl substituent, which enhance its lipophilicity and may influence its biological activity.
The synthesis of 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate typically involves several steps, including the formation of the pyridazine ring and subsequent functionalization. Common synthetic routes may include:
The synthesis may involve the use of reagents such as phosphorous oxychloride, sodium hydride, or other bases to facilitate the reaction conditions. The purification processes typically include recrystallization or chromatographic techniques to isolate the desired product in high purity .
The molecular formula of 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate is C17H24N2O4. The structure consists of a tetrahydropyridazine ring with two carboxylic acid ester functionalities.
This structural information indicates that the compound possesses both hydrophobic (tert-butyl and benzyl groups) and polar (carboxylic acid esters) characteristics, which may influence its solubility and interaction with biological targets .
1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups; for example, the ester moieties can readily undergo hydrolysis in aqueous solutions or under enzymatic conditions, making it relevant in biochemical studies.
Although specific mechanisms for this compound may not be well-documented, similar pyridazine derivatives have been studied for their interactions with biological targets such as enzymes or receptors. The mechanism typically involves:
Studies on related compounds suggest that these interactions can lead to significant biological effects, including anti-inflammatory and anticancer activities .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the identity and purity of this compound during synthesis .
1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate has potential applications in:
Research into this compound continues to explore its full range of biological activities and potential therapeutic applications .
Traditional synthetic routes to 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate (CAS 154972-38-0) rely heavily on stepwise condensation reactions and carboxyl group protection strategies. The core pyridazine ring is typically constructed via cyclocondensation of dihydrazines with 1,4-dicarbonyl compounds, followed by sequential esterification with orthogonal protecting groups. Benzyl (Bn) and tert-butyl (t-Bu) esters are strategically chosen due to their differential deprotection characteristics – the benzyl group is removable via hydrogenolysis, while tert-butyl esters undergo acid-mediated cleavage [1] [10].
A representative approach involves bis-chloroformate activation, where tetrahydro-1,2-pyridazinedicarboxylic acid reacts with benzyl chloroformate in anhydrous dichloromethane at 0°C, followed by selective tert-butylation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (triethylamine or DMAP catalysis). This sequential protection achieves high regioselectivity (>85%) but suffers from moderate yields (65-72%) due to competitive di-ester formation and purification challenges [1] [4]. Optimization studies reveal that controlled stoichiometry (1.05 equiv benzyl chloroformate, 1.1 equiv Boc₂O) and low-temperature addition (-10°C) suppress symmetrical byproducts, enhancing isolated yield to 78% [10].
Table 1: Optimization of Sequential Esterification Conditions
Step | Reagent | Solvent | Temp (°C) | Base | Yield (%) | Byproducts |
---|---|---|---|---|---|---|
Benzylation | Cbz-Cl | DCM | 0 | TEA | 68 | Di-Cbz derivative (15%) |
Benzylation (opt) | Cbz-Cl | DCM | -10 | Pyridine | 75 | Di-Cbz (8%) |
tert-Butylation | Boc₂O | THF | 25 | DMAP | 70 | Di-Boc (12%) |
tert-Butylation (opt) | Boc₂O | DCM | 40 | None | 85 | <5% |
Alternative pathways employ pre-functionalized pyridazine precursors. For instance, 1,2-dicarboxymethyltetrahydropyridazine undergoes selective mono-hydrolysis using lithium hydroxide (1.0 equiv), enabling stepwise protection. This route offers superior regiocontrol (94% selectivity for C1 benzylation) but requires additional synthetic steps, reducing overall efficiency (PMI = 32 vs. 21 for direct condensation) [3]. Recent advances incorporate microwave-assisted condensation, reducing reaction times from 18 hours to 30 minutes while maintaining yields at 75% [10].
Green chemistry principles have significantly reshaped synthesis strategies for carboxylate esters like 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate, focusing on atom economy, solvent substitution, and waste minimization. Traditional routes exhibit high E-factors (≈45), primarily due to halogenated solvent use (DCM) and chromatographic purifications. Implementing Principle #5 (Safer Solvents), researchers achieved 72% yield using cyclopentyl methyl ether (CPME) – a non-flammable, biodegradable alternative – reducing the process mass intensity (PMI) by 38% compared to DCM-based protocols [8].
Catalytic esterification replaces stoichiometric activating agents. N,N'-Diisopropylcarbodiimide (DIC)/4-dimethylaminopyridine (DMAP) catalysis in ethyl acetate facilitates near-quantitative diester formation, but compromises regioselectivity. To address this, enzyme-mediated strategies using immobilized lipase B (from Candida antarctica) selectively install the benzyl ester in aqueous medium (pH 7.0, 30°C), achieving 80% conversion with >99% regioselectivity. Subsequent chemoselective tert-butylation then delivers the target compound with an E-factor of 12 – a 73% reduction from classical methods [8].
Table 2: Solvent Comparison in Green Synthesis
Solvent System | Reaction Yield (%) | PMI | E-Factor | Carcinogenicity | Biodegradability |
---|---|---|---|---|---|
Dichloromethane | 78 | 42 | 45 | High | Low |
Ethyl Acetate | 75 | 29 | 32 | Low | High |
CPME | 72 | 26 | 28 | Very Low | High |
H₂O/EtOAc (biphasic) | 80 | 18 | 12 | None | High |
Atom economy (Principle #2) improvements center on deprotection-sparing routes. Direct di-esterification using benzyl tert-butyl carbonate – generated in situ from CO₂, benzyl bromide, and tert-butanol – couples with tetrahydro-1,2-pyridazinedicarboxylic acid via CeO₂–nanoparticle catalysis. This one-pot method attains 70% yield while eliminating phosgene derivatives and halide waste streams. Life-cycle assessment confirms a 55% reduction in cumulative energy demand versus stepwise protection [8].
The tetrahydropyridazine core of 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate contains chiral centers at C3 and C6, necessitating stereoselective synthesis for pharmaceutical applications. Traditional resolution via diastereomeric salt formation (using L-tartaric acid) achieves 98% ee but sacrifices yield (max. 50%). Modern approaches employ catalytic asymmetric hydrogenation of pyridazine diesters using chiral ruthenium complexes, exemplified by BINAP-RuCl₂(dpen) catalysts. At 50 bar H₂ pressure in methanol, this reduces the C5-C6 double bond of benzyl-protected precursors with 92% ee and 95% conversion [2] [9].
Organocatalytic desymmetrization offers a complementary strategy. Cinchona alkaloid-derived thioureas (e.g., (DHQD)₂PHAL) catalyze the ring-opening of anhydride intermediates with benzyl alcohol, generating mono-benzyl esters with 88% ee. Subsequent stereoretentive tert-butylation using Boc₂O and 4-(dimethylamino)pyridine (DMAP) preserves chirality, delivering the target dicarboxylate in 76% overall yield and 87% ee [9]. For higher stereocontrol (>99% ee), Jacobsen’s thiourea catalyst promotes enantioselective esterification of meso-diacids at -40°C, though reaction times extend to 72 hours [2].
Table 3: Asymmetric Catalytic Systems Comparison
Catalyst | Mechanism | Temp (°C) | Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|
(R)-BINAP-RuCl₂ | Hydrogenation | 70 | 24 | 92 | 95 |
(DHQD)₂PHAL | Nucleophilic Desymmetrization | 25 | 48 | 88 | 76 |
Jacobsen Thiourea | Anion-Directed Esterification | -40 | 72 | >99 | 65 |
CBS Oxazaborolidine | Enantioselective Reduction | 0 | 6 | 94 | 80 |
Dynamic kinetic resolution (DKR) strategies capitalize on racemization catalysts. Combining Shvo’s catalyst (hydridotetracarbonylferrate) with Candida antarctica lipase achieves simultaneous in situ racemization and enantioselective benzylation. Under optimized conditions (toluene, 80°C), this one-pot process affords the (3R,6R)-isomer of the mono-benzyl intermediate in 90% ee and 82% isolated yield. Subsequent Boc protection proceeds without epimerization [4] [9]. Computational studies (DFT at B3LYP/6-311++G(2d,p) level) confirm that stereocontrol arises from transition-state π-stacking between the pyridazine ring and the catalyst’s benzimidazole moiety, lowering the activation barrier by 2.3 kcal/mol for the preferred enantiomer [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7